T-448 Selectivity Over MAO-A/B: >4,500-Fold Window vs. Closest Analog
T-448 demonstrates exceptional selectivity for LSD1 over the closely related FAD-dependent enzymes MAO-A and MAO-B. The selectivity window exceeds 4,500-fold [1]. In contrast, the structurally related LSD1 inhibitor OG-L002 (IC50 = 20 nM) exhibits only 36-fold and 69-fold selectivity over MAO-B and MAO-A, respectively [2]. This difference is critical for experimental applications where MAO inhibition would confound results, particularly in neuroscience research involving monoamine neurotransmitters.
| Evidence Dimension | Selectivity ratio (LSD1 IC50 vs. MAO-A/B IC50) |
|---|---|
| Target Compound Data | >4,500-fold selectivity over MAO-A/B |
| Comparator Or Baseline | OG-L002: 69-fold selectivity over MAO-A, 36-fold over MAO-B |
| Quantified Difference | T-448 provides >65× greater selectivity window |
| Conditions | Human recombinant LSD1 enzyme assay; human MAO-A and MAO-B enzyme assays |
Why This Matters
For experiments requiring clean target engagement without confounding MAO inhibition, T-448 offers a substantially wider selectivity margin, reducing the risk of off-target artifacts.
- [1] Iwasaki S, et al. T-448, a specific inhibitor of LSD1 enzyme activity, improves learning function without causing thrombocytopenia in mice. Neuropsychopharmacology. 2019;44(8):1505-1512. doi:10.1038/s41386-018-0300-9 View Source
- [2] OG-L002 datasheet. Adooq Bioscience. IC50: 20 nM; selectivity: 36-fold over MAO-B, 69-fold over MAO-A View Source
